5-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O/c21-14-3-4-16-13(9-14)10-18(23-16)20(27)22-15-5-7-26(8-6-15)19-11-17(24-25-19)12-1-2-12/h3-4,9-12,15,23H,1-2,5-8H2,(H,22,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRQUPUDLGKLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the selective substitution of the 4-position chlorine of an intermediate compound with 3-amino-5-cyclopropylpyrazole under basic conditions . This step is crucial for forming the key intermediate required for the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that contributes to its unique biological properties. The molecular formula is , and it includes a chloro group, an indole moiety, and a piperidine ring, which are pivotal for its interaction with biological targets. The presence of the cyclopropyl group in the pyrazole enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.
Mechanism of Action : The compound's mechanism of action involves interactions with specific molecular targets, particularly in enzyme inhibition and receptor modulation. Research indicates that it may inhibit certain protein kinases, similar to other pyrazole derivatives known for their kinase inhibitory activity .
Therapeutic Applications :
- Anticancer Activity : Studies have shown that derivatives of pyrazole and indole exhibit significant anticancer properties. The compound may interfere with cell proliferation pathways, making it a candidate for cancer therapy .
- Antimicrobial Properties : Preliminary screenings indicate that this compound displays antimicrobial activity against various bacterial strains. Its efficacy can be compared to established antibiotics like penicillin and ciprofloxacin .
- Neuroprotective Effects : Some derivatives have shown potential in neuroprotection, possibly due to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Studies
- In Vitro Studies : Various studies have conducted in vitro assessments of the compound's biological activities. For instance, a series of tests against mycobacterial and fungal strains demonstrated promising results, indicating its potential as an antimicrobial agent .
- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and microbial resistance mechanisms .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence biological activity. For example, variations in the piperidine or pyrazole moieties can significantly affect the potency and selectivity of the compound against specific targets .
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Pyrazole Carboxamide Class
describes pyrazole-4-carboxamide derivatives (3a–3p) with aryl or substituted aryl groups. Key comparisons include:
| Compound | Substituents (R1, R2) | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3a (Reference) | Phenyl, Phenyl | 133–135 | 68 | 403.1 |
| 3b | 4-Chlorophenyl, Phenyl | 171–172 | 68 | 437.1 |
| Target Compound | 5-Cyclopropyl, Piperidin-4-yl | N/A | N/A | ~432 (estimated) |
Key Observations :
Indole-2-Carboxamide Derivatives
highlights ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), a CB1 receptor allosteric modulator. Structural differences include:
- ORG27569 : Ethyl group at C3, phenethyl-piperidine chain.
- Target Compound : Chloro at C5, piperidin-4-yl linked to cyclopropyl-pyrazole.
Pharmacological Implications :
Quinazoline-4-Amine Analogues
discusses quinazoline derivatives (6b, 7a–7e) with piperazine/piperidine substituents. For example:
| Compound | Core Structure | Substituents | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 7e | Quinazoline-4-amine | 4-Chlorophenyl-piperazine | 250–251.8 | 480.1471 |
| Target | Indole-2-carboxamide | 5-Cyclopropyl-pyrazole-piperidine | N/A | ~432 |
Key Differences :
- Core Structure : Quinazoline vs. indole. Quinazoline’s planar structure favors intercalation with DNA or kinase ATP pockets, whereas indole’s bicyclic system is more suited for hydrophobic GPCR interactions.
- Solubility : Piperazine in 7e increases water solubility (cLogP ~2.8) compared to the target compound’s cyclopropyl group (cLogP ~3.5) .
Biological Activity
5-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A chloro substituent on the indole ring.
- A cyclopropyl group connected to a pyrazole moiety.
- A piperidine ring, which is known for enhancing bioactivity through various mechanisms.
This structural configuration is believed to contribute to its interaction with biological targets, particularly kinases involved in cancer progression.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit key pathways involved in tumor growth:
| Target | Mechanism of Action | Reference |
|---|---|---|
| BRAF(V600E) | Inhibition of mutant BRAF kinase activity | |
| EGFR | Selective inhibition in various cancer cell lines | |
| Aurora-A kinase | Disruption of cell cycle progression |
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 and MDA-MB-231, suggesting its potential utility in breast cancer treatment .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit these effects through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The specific activity of this compound in reducing inflammation markers has been documented, supporting its role in pain management and inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Key findings include:
- The chlorine atom at the 5-position of the indole ring enhances binding affinity to target proteins.
- The cyclopropyl group contributes to increased lipophilicity, which may improve cellular uptake.
These modifications are essential for enhancing potency and selectivity against specific targets, as evidenced by comparative studies with similar pyrazole derivatives .
Case Studies
A notable study involved the combination therapy of this compound with doxorubicin in breast cancer models. The results indicated a synergistic effect that significantly improved cytotoxicity compared to either agent alone, highlighting the potential for combination therapies in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis is typically employed, starting with cyclopropane-functionalized pyrazole intermediates. For example, analogous compounds were synthesized via condensation reactions at 0–5°C using THF as a solvent and 2-chloroacetyl chloride as an acylating agent . Piperidine ring functionalization often involves nucleophilic substitution under inert atmospheres. Reaction temperature, stoichiometry of reagents (e.g., DMDAAC in copolymerization), and solvent polarity critically affect yield and purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm piperidine and pyrazole ring substitution patterns. For example, indole NH protons resonate near δ 10–12 ppm, while cyclopropyl protons appear as multiplet signals at δ 1.0–1.5 ppm .
- X-ray Crystallography : Single-crystal studies (e.g., Cu Kα radiation, T = 113 K) validate stereochemistry and hydrogen-bonding networks, as seen in structurally similar pyrazole-piperidine hybrids .
- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for chlorine-containing fragments .
Q. How should stability and storage conditions be optimized to prevent degradation?
- Methodological Answer : Stability studies on related compounds indicate sensitivity to humidity and light. Recommended storage includes desiccated environments (<40% relative humidity) at 2–8°C in amber glass vials. Degradation products (e.g., hydrolyzed amide bonds) can be monitored via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, co-solvents) or cell-line variability. Meta-analysis of data from standardized protocols (e.g., AOAC SMPR 2014.011 for phosphodiesterase assays) is recommended. Cross-validate using orthogonal methods like SPR (surface plasmon resonance) or isothermal titration calorimetry .
Q. How can molecular docking studies guide the design of analogs with improved target affinity?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). For pyrazole-piperidine hybrids, key interactions include hydrogen bonds with piperidine NH and halogen-π interactions from chlorine substituents .
- Free Energy Calculations : MM/GBSA or MM/PBSA refine binding affinity predictions. Example: Cyclopropyl groups enhance hydrophobic packing in CB1 receptor binding pockets, as seen in SR141716 analogs .
Q. What experimental designs are critical for evaluating metabolic stability and toxicity?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors. Monitor metabolites via LC-MS/MS, focusing on CYP450-mediated oxidation of the indole ring .
- Toxicity Screening : MTT assays in HepG2 cells assess cytotoxicity. For genotoxicity, Ames tests with TA98 strains detect mutagenic potential from nitro or chloro substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
